[(2,4-Dimethoxyphenyl)methyl](propan-2-yl)amine
Description
(2,4-Dimethoxyphenyl)methylamine is a secondary amine characterized by a 2,4-dimethoxy-substituted benzyl group attached to an isopropylamine moiety. Its molecular formula is C₁₂H₁₉NO₂, with a molecular weight of 209.29 g/mol. It is commercially available (CAS: 81265-93-2) and is often utilized as a synthetic intermediate in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-5-6-11(14-3)7-12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFBSHALMPPOJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,4-Dimethoxyphenyl)methylamine typically involves several steps. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in transition metal-catalyzed carbon–carbon bond formation . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . The preparation of boron reagents and their application in Suzuki–Miyaura coupling is well-documented, highlighting the versatility and efficiency of this synthetic route .
Chemical Reactions Analysis
(2,4-Dimethoxyphenyl)methylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include boron reagents and palladium catalysts . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the formation of new carbon–carbon bonds .
Scientific Research Applications
(2,4-Dimethoxyphenyl)methylamine has diverse applications in scientific research. It is used in drug synthesis, where its unique properties enable the development of new pharmaceuticals. In organic chemistry, this compound is valuable for investigating reaction mechanisms and developing new synthetic methodologies. Additionally, it plays a role in advanced material development, contributing to the creation of innovative materials with unique properties.
Mechanism of Action
The mechanism of action of (2,4-Dimethoxyphenyl)methylamine involves its interaction with specific molecular targets and pathways. While detailed information on its exact mechanism is limited, it is known to participate in various chemical reactions, such as the Suzuki–Miyaura coupling, where it forms new carbon–carbon bonds through the interaction with boron reagents and palladium catalysts . The precise molecular targets and pathways involved in its action are subjects of ongoing research.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Bioactivity
- Methoxy vs. Chloro Groups : The substitution of methoxy (-OCH₃) groups in the target compound with chloro (-Cl) groups in (2,4-Dichlorophenyl)methylamine hydrochloride increases lipophilicity and electron-withdrawing effects, enhancing membrane permeability but reducing hydrogen-bonding capacity .
Steric and Conformational Differences
- The cyclopropylethyl group in (1-Cyclopropylethyl)[(2,4-dimethoxyphenyl)methyl]amine introduces significant steric hindrance, which may limit rotational freedom and affect interactions with enzymes or transporters .
Research Findings and Data Gaps
- Physicochemical Properties : Experimental data on solubility, pKa, or logP values are absent in the evidence, necessitating further characterization.
Biological Activity
(2,4-Dimethoxyphenyl)methylamine, also known as 2,4-Dimethoxybenzylisopropylamine, is an organic compound characterized by its unique structure, which includes a dimethoxy-substituted phenyl group linked to a propan-2-yl amine moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and pharmacology, due to its potential biological activities.
The biological activity of (2,4-Dimethoxyphenyl)methylamine is thought to be mediated through its interaction with various biological targets. Compounds with similar structures often exhibit significant biological activities including:
- Receptor Binding : This compound may bind to neurotransmitter receptors, influencing pathways related to mood and cognition.
- Enzyme Modulation : It is hypothesized that it may inhibit or activate specific enzymes involved in metabolic processes.
Biological Activities
Preliminary studies indicate that (2,4-Dimethoxyphenyl)methylamine exhibits several potential biological activities:
- Antidepressant Effects : Similar compounds have shown efficacy in modulating serotonin and norepinephrine levels.
- Anti-inflammatory Properties : Compounds with methoxy substitutions often demonstrate anti-inflammatory effects through COX inhibition.
- Anticancer Activity : Some analogs have been investigated for their potential to induce apoptosis in cancer cells.
Case Studies and Experimental Data
A review of literature reveals various studies that explore the biological activities of related compounds. Here are some notable findings:
Structure-Activity Relationship (SAR)
The presence of methoxy groups at the 2 and 4 positions on the phenyl ring enhances the compound's lipophilicity and solubility, which are crucial for biological activity. The SAR studies suggest that modifications to the amine group could further enhance its pharmacological profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
